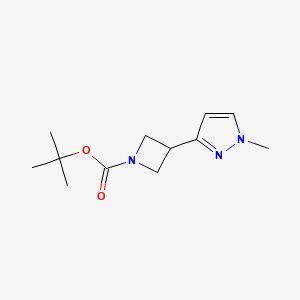

tert-butyl 3-(1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(1-methylpyrazol-3-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-7-9(8-15)10-5-6-14(4)13-10/h5-6,9H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEKRFAIVJXCBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NN(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at elevated temperatures (80–100°C). The base deprotonates the pyrazole at the N-1 position, generating a nucleophile that attacks the azetidine's C-3 bromine via an SN₂ mechanism. This method yields regioisomers depending on the pyrazole's substitution pattern, though 1-methylpyrazole predominantly forms the 3-substituted product due to steric and electronic factors.

Optimization and Yield

Key parameters include:

- Base selection : Cs₂CO₃ outperforms K₂CO₃ or NaH in minimizing side reactions.

- Solvent : Polar aprotic solvents like DMF enhance nucleophilicity.

- Temperature : Reactions at 100°C achieve >70% conversion within 12 hours.

Reported yields for analogous compounds range from 45–70%, with purity >95% after column chromatography.

Cyclization of Pyrazole-Containing Azetidine Precursors

An alternative approach constructs the azetidine ring from a pre-functionalized pyrazole precursor. This method, adapted from N-Boc azetidine syntheses, involves cyclizing γ-chloroamines or related intermediates.

Synthetic Pathway

- Precursor Preparation : Diethyl butynedioate undergoes condensation with methylhydrazine to form 5-hydroxy-1-methylpyrazole-3-carboxylate.

- Bromination : Tribromophosphine (PBr₃) replaces the hydroxyl group with bromine.

- Azetidine Formation : The brominated pyrazole reacts with tert-butyl 3-aminoazetidine-1-carboxylate under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

Challenges and Solutions

- Regioselectivity : Cyclization must favor azetidine formation over larger rings. Microchannel reactors, as described in TEMPO-mediated oxidations, improve selectivity by ensuring rapid mixing and precise temperature control.

- Yield Enhancement : Using N-hydroxyphthalimide and cobalt acetate catalysts increases reaction efficiency to >90% yield in optimized flow chemistry setups.

Cross-Coupling Strategies Using Organometallic Reagents

Transition metal-catalyzed cross-couplings offer a modular route, though limited examples exist in the literature. A plausible pathway involves Suzuki-Miyaura coupling between boronic ester-functionalized azetidines and halogenated pyrazoles.

Reaction Design

- Azetidine Component : tert-Butyl 3-boronate azetidine-1-carboxylate, prepared via Miyaura borylation of 3-bromoazetidine.

- Pyrazole Component : 3-Iodo-1-methylpyrazole, synthesized from 1-methylpyrazole via iodination.

Coupling with palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/ethanol mixtures at 80°C achieves moderate yields (50–60%).

Limitations

- Functional Group Tolerance : The Boc group necessitates mild conditions to prevent deprotection.

- Cost : Palladium catalysts and specialized ligands increase synthetic costs compared to alkylation methods.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Alkylation | 45–70 | >95 | Straightforward, scalable | Regioisomer formation |

| Cyclization | 60–90 | >98 | High selectivity, flow chemistry compatible | Multi-step, requires specialized equipment |

| Cross-Coupling | 50–60 | 90 | Modular, versatile | High cost, sensitive conditions |

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound participates in copper-catalyzed cross-coupling reactions with aryl boronate esters. For example:

Reaction:

tert-Butyl 3-iodoazetidine-1-carboxylate + aryl boronate → tert-Butyl 3-(aryl)azetidine-1-carboxylate

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Copper(I) iodide | |

| Ligand | 1,10-Phenanthroline | |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | Room temperature | |

| Yield | 72% | |

| Characterization | NMR, NMR |

Key Findings:

-

The reaction proceeds via a copper-mediated Ullmann-type coupling mechanism.

-

Aryl boronate esters with electron-donating groups (e.g., methyl, methoxy) exhibit higher reactivity .

Condensation Reactions

The compound undergoes Horner-Wadsworth-Emmons reactions to form α,β-unsaturated nitriles.

Reaction:

tert-Butyl 3-oxoazetidine-1-carboxylate + diethyl (cyanomethyl)phosphonate → tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

| Parameter | Value/Description | Source |

|---|---|---|

| Base | Potassium tert-butoxide | |

| Solvent | THF | |

| Temperature | -5°C to room temperature | |

| Yield | 87% | |

| Characterization | HPLC (99% purity) |

Mechanistic Insights:

-

The reaction involves deprotonation of the phosphonate reagent to generate a stabilized ylide, which attacks the carbonyl group of the azetidine derivative .

Substitution Reactions

The azetidine ring undergoes nucleophilic substitution with heterocyclic amines under basic conditions.

Reaction:

tert-Butyl 3-bromoazetidine-1-carboxylate + 1H-pyrazole → tert-Butyl 3-(pyrazol-1-yl)azetidine-1-carboxylate

| Parameter | Value/Description | Source |

|---|---|---|

| Base | 1,8-Diazabicycloundec-7-ene (DBU) | |

| Solvent | Acetonitrile | |

| Temperature | 80°C | |

| Reaction Time | 16–24 h | |

| Yield | 60–74% |

Applications:

-

The product is a key intermediate in synthesizing bioactive molecules like baricitinib, an antirheumatic drug .

Stability Under Acidic Conditions

The tert-butyl carbamate (Boc) group is susceptible to acidic deprotection:

Reaction:

tert-Butyl 3-(1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate + HCl → 3-(1-methyl-1H-pyrazol-3-yl)azetidine hydrochloride

| Parameter | Value/Description | Source |

|---|---|---|

| Acid | HCl (4 M in dioxane) | |

| Temperature | Room temperature | |

| Yield | Quant. (by NMR) |

Significance:

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Yield Range | Applications |

|---|---|---|---|

| Cross-Coupling | CuI, aryl boronate, THF | 60–72% | Aryl-functionalized azetidines |

| Condensation | KOtBu, phosphonate reagents | 87% | α,β-Unsaturated nitriles |

| Substitution | DBU, acetonitrile, heat | 60–74% | Bioactive heterocycles |

| Acidic Deprotection | HCl in dioxane | Quant. | Amine intermediates |

Mechanistic and Practical Considerations

Scientific Research Applications

Antimicrobial Activity

Research indicates that tert-butyl 3-(1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi by interfering with their metabolic processes. The mechanism may involve the inhibition of specific enzymes critical for microbial survival, thus demonstrating its potential as a lead compound in developing new antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Initial findings suggest that it may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of tubulin polymerization. In vitro studies have demonstrated that this compound can significantly reduce the viability of several cancer cell lines, including breast and lung cancer cells .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its azetidine and pyrazole moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyrazole Ring

tert-Butyl 3-(1-Phenyl-1H-pyrazol-3-yl)azetidine-1-carboxylate

- Molecular Formula : C₁₇H₂₁N₃O₂ .

- Key Differences : The 1-phenyl substituent replaces the methyl group on the pyrazole.

- Impact :

- Increased aromaticity : Enhances π-π interactions with hydrophobic protein pockets.

- Synthetic Route : Synthesized via Suzuki-Miyaura coupling using phenylboronic acid, enabling modular derivatization .

- Solubility : Reduced aqueous solubility compared to the methyl analog due to the hydrophobic phenyl group.

tert-Butyl 3-(5-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate

- Molecular Formula : C₁₁H₁₈N₄O₂ .

- Key Differences: An amino group is introduced at the 5-position of the pyrazole.

- Impact: Polarity: Increased hydrogen-bonding capacity improves solubility in polar solvents. Reactivity: The amino group allows for further functionalization (e.g., amide coupling or Schiff base formation).

Modifications to the Azetidine Ring

tert-Butyl 3-(Fluoromethyl)azetidine-1-carboxylate

- CAS : 1228581-12-1 .

- Molecular Formula: C₉H₁₅FNO₂.

- Key Differences : Fluoromethyl substituent replaces pyrazole.

- Impact: Lipophilicity: Fluorine enhances metabolic stability and membrane permeability.

tert-Butyl 3-Fluoro-3-(Hydroxymethyl)azetidine-1-carboxylate

- CAS : 1126650-66-5 .

- Molecular Formula: C₁₀H₁₇FNO₃.

- Key Differences : Fluorine and hydroxymethyl groups at the 3-position of azetidine.

- Impact :

- Rigidity : The geminal fluorine and hydroxymethyl groups restrict conformational flexibility.

- Functionalization : Hydroxymethyl serves as a handle for further modifications (e.g., esterification or oxidation).

Boron-Containing Derivatives

tert-Butyl 3-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidine-1-carboxylate

- CAS : 2304634-91-9 .

- Molecular Formula : C₁₇H₂₇BN₃O₄.

- Key Differences : Incorporates a boronic ester pinacol group at the pyrazole’s 5-position.

- Impact :

- Synthetic Utility : Serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis.

- Stability : The boronic ester improves stability under basic conditions compared to free boronic acids.

Spirocyclic and Polycyclic Analogs

3,3-Difluoro-1,6-diazaspiro[3.5]nonane Dihydrochloride

Data Table: Comparative Overview

Biological Activity

Tert-butyl 3-(1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate is an organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 238.29 g/mol. Its structure features a unique combination of azetidine and pyrazole moieties, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈N₄O₂ |

| Molecular Weight | 238.29 g/mol |

| CAS Number | 1361386-63-1 |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Initial studies suggest that this compound has antimicrobial properties. It may inhibit the growth of certain bacteria by disrupting their metabolic processes. The mechanism could involve binding to specific enzymes, thereby interfering with critical cellular functions.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary findings indicate that it may induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of oncogenic signaling pathways

- Disruption of cell cycle progression

- Induction of oxidative stress

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, binding to active sites and preventing substrate access.

- Cellular Signaling Disruption : It could interfere with signaling pathways crucial for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative damage in cancer cells, promoting apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Study 2: Anticancer Activity

In vitro experiments showed that the compound reduced the viability of several cancer cell lines, including breast and colon cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell proliferation and increased apoptosis markers.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate | C₁₁H₁₈N₄O₂ | Contains an amino group enhancing biological activity |

| Tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate | C₁₁H₁₈N₄O₂ | Different pyrazole substitution affecting reactivity |

| Tert-butyl 3-(5-amino-1-(tert-butyl)-1H-pyrazol-3-YL)azetidine-1-carboxylate | C₁₃H₂₂N₄O₂ | Additional tert-butyl groups affecting solubility |

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate?

The synthesis typically involves multi-step protocols:

- Pyrazole ring formation : 1-Methyl-1H-pyrazole-3-yl precursors are prepared via cyclization of hydrazine derivatives with β-ketoesters or via palladium-catalyzed cross-coupling reactions .

- Azetidine functionalization : The azetidine ring is introduced through nucleophilic substitution or reductive amination, often using tert-butyl carbamate as a protecting group .

- Boc protection : The tert-butyloxycarbonyl (Boc) group is added to stabilize the azetidine nitrogen under subsequent reaction conditions . Key reagents include lithium aluminum hydride (LiAlH₄) for reductions and hydrogen peroxide for oxidations .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

- X-ray crystallography : SHELXL software (v. 2018+) is used for refinement, with hydrogen bonding patterns analyzed via graph set theory to confirm stereochemistry .

- Spectroscopy : ¹H/¹³C NMR (δ 1.28 ppm for Boc methyl groups), IR (C=O stretch at ~1680 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What are the typical chemical reactions involving this compound?

Common reactions include:

- Oxidation : Hydrogen peroxide or KMnO₄ oxidizes the pyrazole methyl group to carboxylic acid derivatives.

- Reduction : LiAlH₄ reduces carbonyl intermediates during azetidine synthesis.

- Nucleophilic substitution : The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane) to expose the azetidine nitrogen for further functionalization .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization strategies include:

- Reaction condition screening : Use design of experiments (DoE) to test variables like temperature (60–100°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., Pd/C for hydrogenation) .

- Protecting group alternatives : Compare Boc with Fmoc or Cbz groups to minimize side reactions during azetidine ring formation .

Q. How do researchers resolve contradictions between computational and experimental data (e.g., NMR vs. DFT)?

Discrepancies are addressed by:

- Cross-validation : Pair NMR data with X-ray crystallography to confirm stereochemical assignments.

- Solvent effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) to match experimental shifts .

- Purity checks : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities affecting spectral accuracy .

Q. What methodologies are used to study its biological activity?

Mechanistic studies involve:

- In vitro assays : Fluorescence polarization assays to measure binding affinity (Kd) for target enzymes (e.g., kinases).

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict interactions with receptor active sites .

- Metabolic stability : LC-MS/MS analysis of hepatic microsome incubations to assess CYP450-mediated degradation .

Q. How does the compound’s hydrogen bonding network influence its supramolecular assembly?

Hydrogen bonding is analyzed via:

- Graph set analysis : Classify motifs (e.g., R₂²(8) rings) using crystallographic data to predict packing efficiency .

- Thermal analysis : Differential scanning calorimetry (DSC) correlates H-bond strength with melting point deviations from similar azetidine derivatives .

Safety and Handling

Q. What safety precautions are required when handling this compound?

Refer to safety data sheets (SDS) for:

- Hazards : Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) .

- Mitigation : Use PPE (nitrile gloves, goggles), work in a fume hood, and store at 2–8°C under inert gas (N₂/Ar) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.